molecular formula C8H12O3 B12672128 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 94277-87-9

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde

Katalognummer: B12672128
CAS-Nummer: 94277-87-9
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: UKQOUUKJEQXAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound with the molecular formula C8H12O3. It features a unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two hydroxyl groups at positions 5 and 6, and an aldehyde group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydroxylation: Norbornene undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Acyl chlorides, alkyl halides, pyridine

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Its derivatives can be used to study enzyme mechanisms and other biological processes.

Wirkmechanismus

The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dihydroxybicyclo[2.2.1]heptane-5-carbaldehyde
  • 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
  • 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its rigidity and stability, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

94277-87-9

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

5,6-dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C8H12O3/c9-3-5-1-4-2-6(5)8(11)7(4)10/h3-8,10-11H,1-2H2

InChI-Schlüssel

UKQOUUKJEQXAPP-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=O)C(C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.